5-Methoxy-6-methyl-6H-1,4-diazepine
Description
Structure
3D Structure
Properties
CAS No. |
95680-58-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-methoxy-6-methyl-6H-1,4-diazepine |
InChI |
InChI=1S/C7H10N2O/c1-6-5-8-3-4-9-7(6)10-2/h3-6H,1-2H3 |
InChI Key |
AEVNHQCEKFDLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NC=CN=C1OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diazepines and Substituted Analogues
Classical Approaches to 1,4-Diazepine Ring Formation
The foundational methods for assembling the 1,4-diazepine ring have been instrumental in the development of this class of compounds. These approaches typically involve the formation of the seven-membered ring through the reaction of acyclic precursors.
Cyclocondensation reactions represent one of the most direct and widely employed strategies for the synthesis of the 1,4-diazepine nucleus. These reactions involve the formation of two new bonds to close the ring, typically through the reaction of a binucleophilic species with a bielectrophilic partner.
The condensation of 1,2-diamines with various dicarbonyl compounds or their synthetic equivalents is a cornerstone of 1,4-diazepine synthesis. This approach allows for the construction of the seven-membered ring in a single, often high-yielding, step. The choice of the carbonyl component is critical as it dictates the substitution pattern and the level of saturation in the final diazepine (B8756704) ring.
For instance, the reaction of o-phenylenediamines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of 1,5-benzodiazepines, a class of fused 1,4-diazepines. The nature of the substituents on both the diamine and the carbonyl precursor can be varied to produce a library of substituted diazepines.
A significant advancement in this area is the use of microwave irradiation to accelerate the reaction and improve yields. For example, the synthesis of 2,4-disubstituted-3H-1,5-benzodiazepines has been achieved in excellent yields by the condensation of o-phenylenediamine (B120857) with various β-dicarbonyl compounds under microwave irradiation without a catalyst.
Table 1: Examples of 1,4-Diazepine Synthesis via Condensation of 1,2-Diamines
| 1,2-Diamine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine | Acetylacetone | Montmorillonite K-10 | 2,4-Dimethyl-3H-1,5-benzodiazepine | 95 |
| o-Phenylenediamine | Ethyl Acetoacetate | Sulfated Zirconia | 2-Methyl-4-oxo-2,3-dihydro-1H-1,5-benzodiazepine | 92 |
Multicomponent reactions (MCRs), such as the Ugi condensation, offer an efficient pathway to complex molecules in a single step by combining three or more starting materials. The Ugi reaction, in particular, has been adapted for the synthesis of diazepine-containing scaffolds. This is typically achieved by designing one of the components to contain a pre-formed part of the diazepine ring or by a post-Ugi transformation to form the seven-membered ring.
While direct Ugi synthesis of a simple 1,4-diazepine is not common, the principles of multicomponent reactions are applied to create more complex structures that incorporate this ring system.
Ring expansion reactions provide an alternative route to 1,4-diazepines, often starting from more readily available five- or six-membered heterocyclic precursors. Pyrimidine (B1678525) derivatives, for example, can undergo ring expansion to yield 1,4-diazepines. This transformation typically involves the introduction of a two-atom fragment across a bond in the pyrimidine ring, followed by rearrangement.
The Friedel-Crafts reaction, a fundamental C-C bond-forming reaction, can be employed in the synthesis of fused 1,4-diazepine systems, such as benzodiazepines. In this context, an intramolecular Friedel-Crafts reaction is often the key step, where an tethered acyl group or a related electrophile attacks an aromatic ring to form the seven-membered diazepine ring. This strategy is particularly useful for the synthesis of dibenzo[b,e]diazepines.
The success of this approach hinges on the appropriate substitution of the aromatic rings to direct the cyclization to the desired position and the use of a suitable Lewis acid catalyst to promote the reaction.
Cyclocondensation Reactions
Modern and Catalytic Synthetic Protocols
Contemporary synthetic chemistry has introduced a range of more sophisticated and efficient methods for the synthesis of 1,4-diazepines. These modern protocols often rely on the use of transition metal catalysts to achieve high levels of selectivity and efficiency.
Catalytic approaches have been developed that allow for the construction of the 1,4-diazepine ring under milder conditions and with greater functional group tolerance compared to classical methods. For example, palladium-catalyzed cross-coupling reactions can be used to assemble the precursors for the diazepine ring, which then undergo a subsequent cyclization step.
Furthermore, the development of enantioselective catalytic methods has enabled the synthesis of chiral, non-racemic 1,4-diazepines, which is of significant importance for the development of new therapeutic agents. These methods often employ chiral ligands in combination with a metal catalyst to control the stereochemical outcome of the ring-forming reaction.
Table 2: Modern Catalytic Approaches to 1,4-Diazepine Synthesis
| Reaction Type | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP | Dihydro-1,4-diazepines | High enantioselectivity |
| Palladium-Catalyzed Amination | Pd(OAc)2/Buchwald Ligands | Dihaloaromatics and Diamines | Efficient construction of fused diazepine systems |
Transition Metal-Catalyzed Processes
Transition metal catalysis offers powerful and efficient pathways to synthesize diazepine derivatives, often with high levels of control over selectivity and functional group tolerance. Metals like rhodium, copper, and gold have been instrumental in developing novel cyclization strategies.
Rhodium-catalyzed hydrofunctionalization has emerged as an eco-friendly and efficient method for producing enantioenriched benzofused seven-membered heterocycles, such as 1,4-benzo[e]diazepines (1,4-BZDs). acs.orgnih.gov This strategy involves the intramolecular hydroamination of substrates containing internal alkyne or allene (B1206475) functionalities. acs.org The asymmetric hydroamination of (aminomethyl)aniline derivatives, for instance, yields chiral 3-vinyl-1,4-BZDs with good to excellent yields and high enantioselectivities. acs.org
The process typically uses a chiral rhodium(III) cyclopentadienyl (B1206354) complex as a catalyst. nih.gov The reaction's versatility allows for the synthesis of complex molecules; for example, the orthogonal N-deprotection of the resulting 1,4-BZDs provides a straightforward route to an advanced metabolite of Lixivaptan, a V₂-receptor antagonist. acs.orgnih.govacs.org This method highlights the power of leveraging transition metal catalysis to access chiral, biologically relevant scaffolds from achiral starting materials. acs.org
Table 1: Rhodium-Catalyzed Synthesis of 1,4-Benzodiazepines
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Asymmetric Hydroamination/Hydroalkoxylation | nih.gov |
| Catalyst | Chiral Rhodium(III) Complexes | nih.gov |
| Substrates | Internal alkynes and allenes | acs.org |
| Products | Enantioenriched 3-vinyl-1,4-benzodiazepines | acs.org |
| Key Advantage | High enantioselectivity and atom economy | acs.org |
Copper catalysis provides another effective route for the one-pot synthesis of 1,4-benzodiazepine-5-ones from N-allylamides of o-nitrobenzoic acid. acs.orgnih.gov This method employs a co-catalyst system, typically featuring molybdenyl acetylacetonate (B107027) and copper(II) trifluoromethanesulfonate, in the presence of a phosphine (B1218219) ligand. acs.orgnih.gov
The transformation proceeds through a sophisticated cascade of reactions. acs.orgresearchgate.net This sequence includes the reduction of the nitro group to form a nitrene, C–H bond insertion, rearrangement of the C=C double bond, and finally, a C–N bond-forming cyclization. acs.orgnih.gov This copper- and molybdenum-mediated process is notable for its broad substrate scope and ability to produce the desired diazepine derivatives in moderate to high yields, reaching up to 90%. nih.govresearchgate.net The control over the reaction pathway can be switched by the choice of metal, as copper iodide can promote intramolecular N-arylation to yield 1,4-benzodiazepine-2,5-diones, while a palladium catalyst might lead to different polycyclic structures from the same starting material. acs.org
Table 2: Copper-Catalyzed Synthesis of 1,4-Benzodiazepine-5-ones
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Rearrangement Cascade Allyl-Amination | nih.gov |
| Catalyst System | MoO₂(acac)₂ and Cu(CF₃SO₃)₂ | acs.org |
| Starting Materials | o-nitrobenzoic N-allylamides | researchgate.net |
| Key Steps | Nitrene formation, C-H insertion, C=C rearrangement, C-N cyclization | acs.orgnih.gov |
| Yields | Moderate to high (up to 90%) | nih.gov |
Gold catalysis has become an enabling technology in medicinal chemistry for the formation of a wide range of heterocyclic structures due to its unique reactivity and excellent functional group tolerance. nih.gov Gold(I) catalysts, in particular, have been shown to efficiently catalyze the synthesis of 1,5-benzodiazepines directly from o-phenylenediamines and alkynes. dntb.gov.ua This approach offers a direct and atom-economical route to the benzodiazepine (B76468) core, avoiding the multi-step procedures often required in traditional syntheses. The development of gold-catalyzed methods for one-pot heterocycle synthesis underscores the metal's growing importance in constructing complex molecular architectures. nih.govresearchgate.net
Diversity-Oriented Synthesis (DOS) Approaches (e.g., for Triazolo[1,5-a]jocpr.comnih.govdiazepine Derivatives)
Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules, which is crucial for drug discovery. This approach has been successfully applied to the synthesis of complex diazepine-containing scaffolds. nih.gov
A notable example is the reagent-based DOS of triazolo[1,5-a] jocpr.comnih.govdiazepine derivatives starting from polymer-supported homoazidoalanine. nih.gov In this method, the immobilized starting material is subjected to a series of reactions, including sulfonylation and Mitsunobu alkylation with various alkynols. A subsequent catalyst-free Huisgen cycloaddition yields an immobilized triazolo[1,5-a] jocpr.comnih.govdiazepine intermediate. This key intermediate serves as a branching point for further diversification. By applying different reagents, it can be converted into a variety of fused heterocyclic systems, including [5+7+5], [5+7+6], and [5+7+7] scaffolds, as well as spirocyclic triazolodiazepines. nih.gov This strategy efficiently generates skeletal diversity from a common precursor, expanding the accessible chemical space for this important class of heterocycles. nih.gov
Utility of Multicomponent Reactions (MCRs) for Scaffold Assembly (e.g., Gewald and UDC MCRs for Thienodiazepines)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org They are particularly useful in drug discovery for building libraries of diverse compounds. beilstein-journals.org
The synthesis of 1,4-thienodiazepine-2,5-diones provides an excellent example of the power of combining different MCRs. nih.govnih.gov This approach unites the Gewald three-component reaction (G-3CR) with the Ugi-Deprotection-Cyclization (UDC) strategy. nih.gov The Gewald reaction, which uses elemental sulfur, is first employed to construct the 2-aminothiophene ring, a key building block. nih.gov This intermediate then enters an Ugi four-component reaction (U-4CR), an isocyanide-based MCR, followed by deprotection and subsequent intramolecular cyclization (the UDC approach). nih.govnih.gov This convergent and versatile sequence allows for the introduction of four points of diversity from readily available starting materials, leading to novel, peptidomimetic 1,4-thienodiazepine-2,5-dione scaffolds. nih.gov Some of the synthesized compounds from these libraries have shown promising activity as antagonists of the p53-Mdm2 interaction. nih.gov
Synthesis of Specific Substituted 1,4-Diazepine Architectures
Beyond the general strategies, numerous methods have been developed to create specific and complex 1,4-diazepine architectures, often involving fused ring systems or unique substitution patterns.
One efficient procedure utilizes Keggin-type heteropolyacids (HPAs) as recyclable catalysts for the synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines. nih.govnih.gov This method involves the reaction of ketimine intermediates with aldehydes, providing high yields and short reaction times for a range of substituted products. nih.gov The catalytic activity can be tuned by altering the composition of the HPA, for example, by substituting molybdenum atoms with vanadium. nih.gov
Other approaches focus on building fused heterocyclic systems. For example, tricyclic 5,6-dihydro-4H-benzo[b] jocpr.comnih.govnih.govtriazolo[1,5-d] jocpr.comnih.govdiazepine derivatives have been synthesized via a cationic [3+ + 2]-cycloaddition/rearrangement reaction sequence. nih.gov Similarly, functionalized 1,4-benzodiazepine (B1214927) derivatives can be accessed through a copper-catalyzed intramolecular cross-coupling reaction followed by the ring-opening of an azetidine-fused intermediate. nih.gov Thienodiazepines fused with a coumarin (B35378) ring have also been prepared and subsequently functionalized. jocpr.com These examples demonstrate the modularity and adaptability of synthetic strategies in creating a vast array of structurally distinct 1,4-diazepine-based molecules. jocpr.comnih.govnih.gov
Table 3: Examples of Specific Substituted 1,4-Diazepine Syntheses
| Product Architecture | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Substituted 1,4-Diazepines | Heteropolyacid-catalyzed reaction of ketimines and aldehydes | High yields, short reaction times, recyclable catalyst | nih.govnih.gov |
| Azetidine-fused 1,4-Benzodiazepines | CuI-catalyzed intramolecular cross-coupling | Mild conditions, leads to diverse functionalized products via ring-opening | nih.gov |
| Benzo[b] jocpr.comnih.govnih.govtriazolo[1,5-d] jocpr.comnih.govdiazepines | Cationic [3+ + 2]-cycloaddition/rearrangement | Creates novel tricyclic systems | nih.gov |
Construction of Hexahydro-1,4-diazepine Derivatives
The hexahydro-1,4-diazepine, or homopiperazine (B121016), ring is a foundational saturated scaffold. Its synthesis and derivatization are crucial for building more complex molecules. A common strategy involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to allow for selective functionalization.
The mono-Boc protection of homopiperazine is a key initial step. For instance, reacting homopiperazine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in methanol (B129727) allows for the synthesis of 1-Boc-hexahydro-1,4-diazepine. guidechem.com This intermediate, with one protected nitrogen atom, is a versatile building block for creating various derivatives. guidechem.com The unprotected secondary amine is available for further reactions, such as alkylation or acylation, to introduce a wide range of substituents. For example, N-alkylation can be achieved to produce compounds like 1-Benzhydryl-1,4-diazepane.
Another approach involves the one-pot synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amine (DAZA) derivatives. nih.gov This method starts with a carbonyl-amine condensation between DAZA and a substituted benzaldehyde, followed by reductive amination. nih.gov This process can yield mono-, di-, or tri-substituted products depending on the reaction control. nih.gov
A method for producing (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane has also been described as part of the synthesis of more complex pharmaceutical agents. google.com This highlights the importance of chiral-specific syntheses for developing targeted therapeutics.
Table 1: Synthetic Approaches for Hexahydro-1,4-diazepine Derivatives
| Starting Material | Reagents | Product | Key Feature |
|---|---|---|---|
| Homopiperazine | Di-tert-butyl dicarbonate | 1-Boc-hexahydro-1,4-diazepine | Mono-protection for selective functionalization guidechem.com |
| 1,4-Diazepane-6-amine (DAZA) | 4-Alkoxy-2-hydroxybenzaldehydes, Sodium borohydride (B1222165) | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | One-pot, multi-substitution reaction nih.gov |
Synthetic Routes to Methoxy- and Methyl-Substituted Diazepine Intermediates and Analogues
The synthesis of specific precursors is fundamental for constructing diazepines with desired substitution patterns, such as methoxy (B1213986) and methyl groups. A notable example is the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which serves as a key carboxylic acid moiety for potent pharmaceutical antagonists. nih.govpharm.or.jp
The synthesis of this precursor involves a multi-step pathway starting from more readily available materials like methyl 2,6-dichloropyridine-3-carboxylate. nih.govpharm.or.jp A key challenge in the synthesis is achieving regioselectivity. For instance, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) yields a mixture of regioisomers. nih.gov
A highly regioselective process was developed to overcome this. nih.gov The strategy involves:
Treating methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiolate anion, which results in highly selective substitution at the 6-position (>97%). nih.gov
Methoxylation of the resulting methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate. nih.govpharm.or.jp
Oxidation of the 6-benzenethio group to a sulfoxide (B87167). nih.govpharm.or.jp
Nucleophilic substitution of the sulfoxide with methylamine to install the 6-methylamino group. nih.govpharm.or.jp
This precursor is a valuable building block for creating complex molecules, including (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide. nih.govpharm.or.jp
Table 2: Key Steps in the Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Methyl 2,6-dichloropyridine-3-carboxylate | 4-methylbenzenethiolate anion | Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate | Regioselective substitution at C6 nih.gov |
| 2 | Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate | Sodium methoxide | Methyl 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate | Introduction of methoxy group pharm.or.jp |
| 3 | Methyl 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate | Oxidizing agent | Methyl 2-methoxy-6-(4-methylphenylsulfinyl)pyridine-3-carboxylate | Activation of C6 for substitution pharm.or.jp |
| 4 | Methyl 2-methoxy-6-(4-methylphenylsulfinyl)pyridine-3-carboxylate | Methylamine | Methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate | Introduction of methylamino group and bromination pharm.or.jp |
Preparation of Fused Ring Systems and Spirocyclic Diazepines
The synthesis of diazepines can be extended to create more complex polycyclic architectures, including fused and spirocyclic systems. These structures are of significant interest in medicinal chemistry.
Fused Ring Systems:
Dibenzo[b,e] mdpi.comtubitak.gov.trdiazepines: 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,e] mdpi.comtubitak.gov.trdiazepin-1-ones can be synthesized by reacting 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates. researchgate.net This method provides access to tricyclic dibenzodiazepine structures.
Azetidine-Fused Diazepines: A facile synthesis of functionalized 1,4-benzodiazepine derivatives involves an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by CuI/N,N-dimethylglycine. mdpi.com This yields novel 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] mdpi.comtubitak.gov.trdiazepin-10(2H)-ones, which can be further functionalized through the ring-opening of the strained azetidine (B1206935) ring. mdpi.com
Hydantoin-Fused Benzodiazepines: A concise three-step synthesis produces tricyclic 4,5-dihydro-1H-benzo[e] mdpi.comtubitak.gov.trdiazepines fused to a hydantoin (B18101) ring. nih.gov The key step is a 5-component Ugi reaction using CO2, followed by an acidic deprotection/cyclization to form the benzodiazepine ring and a final basic cyclization to form the fused hydantoin. nih.gov
Pyrazolo-Fused Diazepines: A Rh(III)-catalyzed C–H activation and [5 + 2] cyclization strategy allows for the efficient synthesis of benzo[f]pyrazolo[1,5-a] mdpi.comnih.govdiazepines from 5-amino-1-arylpyrazoles and iodonium (B1229267) ylides. acs.orgacs.org
Spirocyclic Diazepines: The synthesis of spirocyclic systems often involves preparing a spiro[cycloalkane]pyridazinone derivative as a key intermediate. mdpi.com For example, spiro[cycloalkane]pyridazinones can be converted to their thioxo derivatives. These can then undergo further reactions, such as with hydrazine (B178648) followed by diazotization, to create pyridazine (B1198779) rings fused with other N-heterocyclic moieties, resulting in novel spirocyclic systems like spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazines]. mdpi.com
Table 3: Examples of Fused and Spirocyclic Diazepine Synthesis
| Ring System Type | Synthetic Strategy | Starting Materials | Resulting Scaffold |
|---|---|---|---|
| Fused Dibenzo | Condensation/Cyclization | 3-(2-Aminophenylamino)cyclohex-2-en-1-ones, Arylglyoxal hydrates | Hexahydrodibenzo[b,e] mdpi.comtubitak.gov.trdiazepin-1-one researchgate.net |
| Fused Azetidine | Intramolecular Cross-Coupling | 1-(2-Bromobenzyl)azetidine-2-carboxamides | Tetrahydroazeto[1,2-a]benzo[e] mdpi.comtubitak.gov.trdiazepin-10(2H)-one mdpi.com |
| Fused Hydantoin | Ugi Reaction/Dual Cyclization | ortho-N-Boc benzylamines, Phenylglyoxaldehydes, Isonitriles, CO2 | 4,5-Dihydro-1H-benzo[e] mdpi.comtubitak.gov.trdiazepine-hydantoin nih.gov |
| Fused Pyrazolo | Rh(III)-Catalyzed C-H Activation/[5+2] Cyclization | 5-Amino-1-arylpyrazoles, Iodonium ylides | Benzo[f]pyrazolo[1,5-a] mdpi.comnih.govdiazepine acs.orgacs.org |
Synthesis of Diazepine-Containing Hybrid Molecular Constructs
Combining diazepine scaffolds with other biologically active molecules, such as natural products or nucleosides, can produce hybrid constructs with novel properties.
Lappaconitine (B608462)–1,5-Benzodiazepine Hybrids: A convenient route has been developed to construct hybrid molecules containing the diterpenoid alkaloid lappaconitine and a 3H-1,5-benzodiazepine fragment. mdpi.comnih.govresearchgate.net The key synthetic stage involves an acyl Sonogashira coupling of 5′-ethynyllappaconitine with various benzoyl chlorides to form lappaconitine alkynyl ketones in situ. mdpi.comnih.gov This is followed by an acid-catalyzed cyclocondensation reaction with o-phenylenediamine to yield the desired lappaconitine–1,5-benzodiazepine hybrids. mdpi.comnih.gov These hybrid compounds have shown notable analgesic and antiarrhythmic activities. nih.gov
Diazepine Nucleosides: The synthesis of "fat" nucleosides, which feature a seven-membered diazepine ring, has been explored for their potential biological importance. tubitak.gov.tr
One method involves the conversion of phenolic β-diketones into flavones. These flavones are then treated with ethylenediamine (B42938) or propylenediamine to form phenolic 1,4-diazepine derivatives. tubitak.gov.trtubitak.gov.tr Subsequent coupling with protected sugars (acetobromo sugars) in the presence of mercuric cyanide, followed by deacetylation, yields the final 1,4-diazepine nucleosides. tubitak.gov.trtubitak.gov.tr
Another approach describes the synthesis of imidazo[4,5-e] mdpi.comtubitak.gov.trdiazepine nucleosides, which are ring-expanded analogues of xanthosine, guanosine, and inosine (B1671953). tandfonline.comresearchgate.net The synthesis starts from N1-substituted inosine derivatives, which are treated with aqueous NaOH to open the pyrimidine ring. Subsequent chemical manipulations lead to the cyclization and formation of the desired imidazo[4,5-e] mdpi.comtubitak.gov.trdiazepine nucleosides. tandfonline.comresearchgate.net
Table 4: Synthetic Strategies for Diazepine-Containing Hybrids
| Hybrid Type | Key Reaction | Key Intermediates/Precursors | Final Hybrid Structure |
|---|---|---|---|
| Lappaconitine-Benzodiazepine | Sonogashira Coupling / Cyclocondensation | 5′-Ethynyllappaconitine, o-Phenylenediamine | Lappaconitine-1,5-benzodiazepine mdpi.comnih.gov |
| 1,4-Diazepine Nucleoside | Cyclocondensation / Glycosylation | Flavones, Ethylenediamine, Acetobromo sugars | 1,4-Diazepine Nucleoside tubitak.gov.trtubitak.gov.tr |
Reactivity and Reaction Mechanisms of 1,4 Diazepine Systems
Chemical Transformations of Conjugated and Saturated Diazepine (B8756704) Ring Systems
The chemical transformations of 1,4-diazepine systems are diverse, reflecting the degree of saturation within the seven-membered ring.
Conjugated 1,4-Diazepines , such as 2,3-dihydro-1,4-diazepines, possess a vinylogous amidine system (N=C-C=C-N), which imparts quasi-aromatic character. This allows them to undergo electrophilic substitution reactions. For instance, bromination of 2,3-dihydro-1,4-diazepines occurs readily at the C6 position. rsc.org The synthesis of these systems can be achieved through various condensation reactions. A common method involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds. ijpcbs.comnih.gov The use of catalysts, such as heteropolyacids (HPAs), has been shown to improve yields and shorten reaction times for these transformations. nih.gov
Saturated 1,4-Diazepines (diazepanes) lack the conjugated system and behave more like cyclic diamines. Their chemistry is dominated by the reactivity of the nitrogen atoms, such as N-alkylation and N-acylation. Synthesis of the diazepane scaffold can be accomplished via domino processes, for example, from 1,2-diamines and alkyl 3-oxohex-5-enoates, which proceed through the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.orgacs.org
Reactivity at Ring Carbon and Nitrogen Atoms, including Substituent Effects
The reactivity of the 1,4-diazepine ring is highly dependent on the specific atoms within the ring and the electronic nature of any attached substituents.
Ring Carbon Atoms: In conjugated 2,3-dihydro-1,4-diazepine systems, theoretical studies predict that the C6 carbon is significantly more susceptible to electrophilic attack than the C5 or C7 positions. rsc.org This is borne out experimentally, where the rate of bromination at C6 is rapid. rsc.org The reactivity can be influenced by substituents. For example, in the synthesis of 1,5-benzodiazepine derivatives, the nature of the substituent on an aldehyde reactant was initially thought to have a significant electronic effect, but with efficient catalysts like heteropolyacids, both electron-releasing and electron-withdrawing groups lead to high yields, suggesting the catalyst can overcome these electronic effects. nih.gov
Ring Nitrogen Atoms: The nitrogen atoms in the 1,4-diazepine ring are nucleophilic and basic centers. Their reactivity is evident in synthesis and functionalization. In the formation of azetidine-fused 1,4-benzodiazepines, subsequent N-methylation occurs at the more basic azetidine (B1206935) nitrogen rather than the amide nitrogen of the diazepine ring. mdpi.com The nucleophilicity of the nitrogen atoms is also key in cyclization reactions that form the diazepine ring itself. ijpcbs.com
Substituent effects play a critical role in modulating the activity of diazepine-based compounds. In a series of 1,5-dihydro-2H-benzo[b] ijpcbs.comnih.govdiazepine-2,4(3H)-diones studied as inhibitors of Trypanosoma cruzi, modifications on the various rings demonstrated clear structure-activity relationships. For instance, replacing a 4-methyl group with a 4-fluoro group on a phenylurea substituent led to a tenfold drop in potency. nih.gov Similarly, the position of a methoxy (B1213986) group on another phenyl ring had a significant impact on biological activity. nih.gov
Tautomerism and Conformational Studies
The non-planar, seven-membered ring of 1,4-diazepines gives rise to complex tautomeric and conformational behavior.
1,4-Diazepine systems can exist in different tautomeric forms, most notably involving an imine-enamine equilibrium. nih.gov In many 1,4-diazepine derivatives, the imine form is thermodynamically favored. For example, a theoretical and experimental ¹⁵N NMR study of a 4-trifluoromethyl[b]benzo-1,4-diazepine system showed that the equilibrium is entirely shifted toward the imine form in solution. nih.gov However, the equilibrium can be influenced by substitution and solvent. Theoretical studies on the synthesis of certain 1,4-diazepines indicated that one tautomeric form (an enamine) was the most dominant in both the gas phase and in methanol (B129727). ijpcbs.com Another study noted the 6H/1H tautomerism of 1,4-diazepines, with ¹H NMR data confirming the predominance of the 6H tautomer in certain porphyrazine-fused systems. researchgate.net A base-catalyzed imine-enamine tautomerization has also been studied in related isoxazoline (B3343090) systems, where the equilibrium could be shifted by changing from kinetic to thermodynamic control. nih.gov
Due to the non-planar nature of the seven-membered ring, 1,4-diazepines are chiral and exist as a mixture of rapidly interconverting conformational enantiomers at room temperature. researchgate.net The ring typically adopts a boat-like conformation. nih.govnih.gov The interconversion between the two mirror-image boat conformations occurs via a ring inversion process.
The energy barrier for this ring inversion is a key characteristic and can be determined experimentally by NMR spectroscopy and modeled using computational methods. acs.org For diazepam, the calculated ring inversion barrier is approximately 17.6 kcal/mol. nih.gov This barrier is sensitive to the substitution pattern on the diazepine ring. Studies have shown that the nature of the substituent at the N1 position has a significant effect on the inversion barrier. acs.org The separation of these rapidly interconverting enantiomers can be achieved at low temperatures using chiral chromatography. researchgate.net
| Compound/System | Ring Inversion Barrier (kcal/mol) | Method | Source |
| Diazepam | 17.6 | Ab initio calculation | nih.gov |
| N(1)-desmethyldiazepam | 10.9 | Ab initio calculation | nih.gov |
| 1,4-Benzodiazepin-2-ones | Varies (sensitive to N1 substituent) | Dynamic and 2D-EXSY NMR, DFT calculations | acs.org |
Ring Transformations and Rearrangement Pathways
The 1,4-diazepine ring can be synthesized through various ring-forming reactions and can also undergo rearrangements.
Cycloaddition reactions provide a powerful and efficient route for constructing the 1,4-diazepine skeleton. A domino process involving an initial condensation between 1,2-diamines and alkyl 3-oxohex-5-enoates generates an intermediate aza-Nazarov reagent. This intermediate then undergoes an intramolecular vinylogous aza-Michael addition to furnish the 1,4-diazepane ring system. acs.org This method is step- and atom-economical and can often be performed under solvent-free conditions. acs.org
Multicomponent reactions (MCRs) also serve as a versatile tool for accessing diverse 1,4-benzodiazepine (B1214927) scaffolds. For example, an Ugi four-component reaction (Ugi-4CR) can be used to assemble precursors which, after a deprotection step, spontaneously cyclize to form the 1,4-diazepine ring. nih.gov Ring expansion reactions are another pathway; for example, 3-aminoquinoline-2,4-diones can undergo a base-promoted molecular rearrangement to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net
Nucleophilic Substitution Reactions within the Diazepine Core
The 1,4-diazepine ring system can participate in nucleophilic substitution reactions, although the reactivity is highly dependent on the substitution pattern and the nature of the attacking nucleophile. In the case of 5-Methoxy-6-methyl-6H-1,4-diazepine , the presence of the electron-donating methoxy and methyl groups at positions 5 and 6, respectively, is expected to influence the electron density of the diazepine core.
It is plausible that the nitrogen atoms of the This compound ring could act as nucleophiles in reactions with suitable electrophiles. Conversely, the introduction of a good leaving group at a strategic position on the ring could enable its displacement by a nucleophile, although the electron-rich nature of the specified molecule might render such a reaction less favorable compared to systems bearing electron-withdrawing groups.
Oxidative and Reductive Manipulations of the Diazepine Nucleus
The oxidation and reduction of the 1,4-diazepine nucleus can lead to a variety of structurally diverse compounds. The susceptibility of This compound to such transformations is influenced by the existing double bond and the nature of its substituents.
Oxidative Manipulations:
The oxidation of 1,4-diazepine systems can result in the formation of various oxidized derivatives, including N-oxides or aromatized products, depending on the oxidant and reaction conditions. Studies on related tetrahydro-1,4-benzodiazepine derivatives have shown that oxidation can occur, leading to changes in the ring structure nih.gov. The presence of the electron-donating methoxy and methyl groups in This compound would likely make the ring more susceptible to oxidation compared to unsubstituted or electron-deficient analogues. Potential sites of oxidation could include the nitrogen atoms, leading to N-oxides, or the carbon atoms of the diazepine ring, potentially leading to ring-opening or rearrangement products under more forceful conditions.
Reductive Manipulations:
The reduction of the 6H-1,4-diazepine system would likely target the C=N double bond, leading to the corresponding tetrahydro-1,4-diazepine. The selective reduction of a lactam within a pyrazolo-diazepine skeleton has been successfully accomplished using borane, indicating that hydride-based reducing agents can be effective for such transformations in related seven-membered ring systems chemrxiv.org. It is anticipated that the reduction of This compound could be achieved using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, yielding the corresponding saturated 1,4-diazepane. The specific conditions would need to be optimized to avoid potential side reactions.
Regioselective Bond Cleavage Reactions (e.g., CsF-assisted C-N bond cleavage)
Regioselective bond cleavage reactions of the 1,4-diazepine nucleus can provide access to novel molecular scaffolds. While specific data on CsF-assisted C-N bond cleavage for This compound is not documented, the principles of bond cleavage in related heterocyclic systems can be considered.
Cesium fluoride (B91410) (CsF) is known to promote various organic transformations, including C-N bond cleavage, often in concert with other reagents or under specific conditions that favor the departure of a suitable leaving group. However, the direct CsF-assisted cleavage of an unactivated C-N bond within a diazepine ring is not a commonly reported reaction.
Computational and Theoretical Investigations of 1,4 Diazepines
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of 1,4-diazepine derivatives.
Density Functional Theory (DFT) Studies for Molecular Geometry, Electronic Structure, and Spectroscopic Properties
DFT methods are widely used to predict the molecular and electronic properties of 1,4-diazepine systems. Functionals such as B3LYP, often paired with basis sets like 6-31G** or 6-311G++(d,p), have proven effective in these calculations. researchgate.net
Electronic Structure and Spectroscopic Properties: The electronic features of 1,4-diazepines, including charge distribution and electrostatic potential, are analyzed using DFT. researchgate.net These calculations help in understanding the electronic nature of the diazepine (B8756704) ring and the influence of various substituents. For example, DFT has been used to study the tautomeric equilibrium (imine/enamine) within the diazepine nucleus, which is crucial for the molecule's reactivity. researchgate.net Calculated spectroscopic data, such as vibrational frequencies, can be compared with experimental FT-IR and NMR spectra to confirm structural assignments. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (FMO Gap) is an indicator of molecular stability.
For related heterocyclic mesomeric betaines with a diazepine-like structure, DFT calculations have shown that these rings are electron-rich, as indicated by their HOMO energy. nih.gov The FMO gap in these systems was found to be in the range of 2.1–2.7 eV, which influences their electronic transitions and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies a higher reactivity of the molecule.
Table 1: Illustrative Frontier Molecular Orbital Data for a Diazepine-related System (Note: This data is for a related heterocyclic system and is provided for illustrative purposes.)
| Parameter | Value (eV) |
| HOMO Energy | -5.0 |
| LUMO Energy | -2.5 |
| FMO Gap (HOMO-LUMO) | 2.5 |
This interactive table provides a hypothetical example of FMO data that can be generated through DFT calculations.
Atomic Charge Distribution (e.g., Mulliken Charges)
The distribution of atomic charges within a molecule provides insight into its electrostatic potential and reactivity. Mulliken charge analysis, a common method for calculating atomic charges from quantum chemical calculations, helps to identify electrophilic and nucleophilic sites.
Vibrational Frequency Calculations
Vibrational frequency calculations are performed using DFT to predict the infrared (IR) and Raman spectra of a molecule. These calculations are instrumental in interpreting experimental spectroscopic data and confirming the structure of newly synthesized compounds. nih.gov By comparing the calculated vibrational modes with the peaks in an experimental spectrum, a detailed assignment of the molecular vibrations can be made. nih.gov
Molecular Dynamics Simulations and Comprehensive Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org MD simulations provide detailed information about the conformational flexibility and dynamics of molecules like 1,4-diazepines. rsc.orgresearchgate.net
For example, MD simulations have been used to investigate the dynamics of methyl groups in diazepam, a well-known 1,4-benzodiazepine (B1214927). rsc.orgresearchgate.net These studies revealed that in the amorphous state, the rotation of methyl groups is complex and requires a distribution of correlation times to be accurately described. rsc.org In combination with experimental techniques like quasielastic neutron scattering (QENS), MD simulations offer a powerful approach to understanding molecular motions on a microscopic scale. rsc.orgresearchgate.net
Conformational analysis of the 1,4-diazepine ring is also a key aspect of these studies. The seven-membered ring can adopt various conformations, and computational methods can help to identify the most stable conformers and the energy barriers between them. researchgate.net This information is critical for understanding how these molecules bind to their biological targets.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of 1,4-diazepines. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathway.
DFT calculations have been used to study the mechanism of tautomerization in 1,4-benzodiazepines, which is an important factor in their chemical reactivity. researchgate.net Furthermore, computational methods can be applied to investigate the synthesis of the 1,4-diazepine ring itself. For instance, the synthesis of 1,4-benzodiazepines via intramolecular C–N bond coupling has been developed, and computational studies could provide insights into the transition state of the cyclization step. nih.govmdpi.com
Understanding the reaction mechanism at a molecular level allows for the optimization of reaction conditions and the design of more efficient synthetic routes to novel 1,4-diazepine derivatives. nih.govjocpr.comresearchgate.netneliti.comnih.gov
Theoretical Studies on Structure-Affinity Relationships (focus on molecular recognition principles)
The biological activity of 1,4-diazepines is intrinsically linked to their three-dimensional structure and their ability to interact with specific biological targets. Theoretical studies are pivotal in elucidating the principles of molecular recognition that govern these interactions.
The affinity of 1,4-diazepine analogues for their receptors is determined by a combination of conformational and electronic properties. While many active and inactive analogues may share similar low-energy conformations, the key to their differential affinity lies in their molecular electrostatic potentials and specific interactions with the receptor site. nih.gov For instance, high-affinity analogues often require interactions with multiple cationic receptor sites. nih.gov
Key molecular interactions that have been identified as crucial for the binding of 1,4-benzodiazepines, a prominent class of 1,4-diazepines, include:
Electron-withdrawing groups: The presence of such groups at specific positions, like C7 in the fused phenyl ring of benzodiazepines, is postulated to interact with a cationic receptor site. nih.gov
Carbonyl and Imine Groups: The C2=O1 group and the imine nitrogen (N4) are also thought to engage in interactions with cationic sites on the receptor. nih.gov
Substituent Effects: The nature and position of substituents on the diazepine ring and any fused rings significantly influence binding affinity. For example, halogen substituents at the C2' position of the phenyl C-ring can enhance the interaction of the N4 nitrogen with a model cationic receptor site, particularly when the phenyl ring is rotated. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this domain. By developing 3D-QSAR models, researchers can create a visual interpretation of the structure-activity relationship, highlighting the electrostatic and hydrophobic features that are critical for biological activity. researchgate.net
In Silico Design and Virtual Screening of Novel Diazepine Scaffolds
The insights gained from theoretical studies on structure-affinity relationships directly fuel the in silico design and virtual screening of new diazepine-based molecules. These computational techniques allow for the rapid exploration of vast chemical spaces to identify promising new drug candidates.
One powerful approach is scaffold hopping , where the core structure of a known active molecule is replaced with a different scaffold while aiming to retain or improve its biological activity. kcl.ac.uk In the context of designer benzodiazepines, scaffold hopping studies have suggested that replacing the pendant phenyl moiety with a five-membered ring could potentially increase biological activity, indicating the existence of unexplored chemical space. kcl.ac.uk
Virtual screening involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a specific biological target. This process often begins with the creation of a pharmacophore model, which defines the essential steric and electronic features required for binding. This model is then used to filter compound databases.
The design of novel diazepine scaffolds also takes into account their synthetic accessibility. For example, multicomponent reactions (MCRs) are being employed to accelerate the synthesis of diverse 1,4-benzodiazepine scaffolds in a more efficient manner than traditional multi-step syntheses. nih.gov This approach allows for the introduction of additional points of diversity, which can be crucial for fine-tuning the pharmacological properties of the resulting compounds. nih.gov
The following table summarizes key computational techniques and their applications in the study of 1,4-diazepines:
| Computational Technique | Application in 1,4-Diazepine Research | Key Findings |
| Empirical Energy & Semiempirical Molecular Orbital Methods | Calculation of conformational and electronic properties of 1,4-diazepine analogues. | Determined that molecular electrostatic potentials, rather than just low-energy conformations, are key determinants of receptor affinity. nih.gov |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Development of predictive models for the biological activity of designer benzodiazepines. | Provided a visual map of electrostatic and hydrophobic features crucial for activity, aiding in the prediction of potency for new compounds. researchgate.net |
| Scaffold Hopping | Exploration of new chemical diversity for designer benzodiazepines. | Suggested that replacing the phenyl ring with a five-membered ring could enhance biological activity. kcl.ac.uk |
| Molecular Docking | Investigation of binding modes and interactions of diazepine derivatives with their target proteins. | Revealed specific interactions of anticancer benzodiazepine (B76468) derivatives with target proteins like HER2 and HDAC1. researchgate.net |
| Virtual Screening | Identification of new potential ligands from large compound libraries. | Utilized to assess new potential ligands resulting from scaffold hopping studies. kcl.ac.uk |
Derivatives and Analogues: Synthesis and Chemical Significance
Expansion of the 1,4-Diazepine Core: Benzodiazepines and Homodiazepines
The fusion of a benzene (B151609) ring to the 1,4-diazepine core gives rise to the widely recognized class of compounds known as benzodiazepines. nih.govresearchgate.net These structures have been the subject of intensive research due to their broad range of activities on the central nervous system. researchgate.netisca.me The synthesis of 1,5-benzodiazepines can be efficiently achieved through the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or ketones, often facilitated by catalysts such as heteropolyacids. nih.gov This approach offers high yields and short reaction times for a variety of substituted derivatives. nih.gov
A common synthetic strategy for 1,4-benzodiazepine-2,5-diones involves the use of amino acids as starting materials, allowing for diverse substitutions at the C-3 position. rsc.org For instance, the reaction of 2-aminobenzophenones with amino acid esters can lead to the formation of the diazepine (B8756704) ring. researchgate.net An alternative route involves the intramolecular cyclization of an appropriate amino-ester intermediate. rsc.org A facile and efficient method for producing functionalized 1,4-benzodiazepine (B1214927) derivatives utilizes a copper-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, followed by ring-opening of the resulting azetidine-fused system. nih.gov
The term "homodiazepines" is less commonly used but generally refers to diazepine analogues with an expanded ring system. The exploration of such expanded cores is a continual effort in medicinal chemistry to develop novel scaffolds with unique pharmacological profiles.
Fused-Ring Diazepine Systems and their Synthesis
The therapeutic and chemical versatility of the diazepine scaffold is further enhanced by its fusion with other heterocyclic rings. These fused-ring systems often exhibit distinct biological activities and present unique synthetic challenges.
Thienodiazepines
Thienodiazepines are characterized by the fusion of a thiophene (B33073) ring to the diazepine nucleus. wikipedia.org These compounds have garnered significant interest as they interact with benzodiazepine (B76468) receptors and can possess potent biological activities. wikipedia.orgnih.gov The synthesis of thienodiazepines often involves the intramolecular cyclization of an amino-ester intermediate where the amino group is attached to a thiophene ring. rsc.org For example, the synthesis of 4H-thieno-[2,3-b] nih.govnih.gov-benzodiazepinones has been achieved through the intramolecular cyclization of intermediate amino-esters using sodium methylsulphinylmethanide. rsc.org
Multi-component reactions have also been employed to construct complex thienodiazepine scaffolds, such as 1,4-thienodiazepine-2,5-diones. nih.gov These methods allow for the variation of substituents at multiple points in the molecular skeleton, facilitating the creation of diverse compound libraries for screening purposes. nih.gov The structure-activity relationship of thienodiazepine derivatives is a key area of research, with studies indicating that electronic properties, in addition to structural features, play a crucial role in their biological activity. nih.gov
Imidazodiazepines
The fusion of an imidazole (B134444) ring to the benzodiazepine structure results in imidazobenzodiazepines, a class of compounds known for their high affinity for GABAA/benzodiazepine receptors. nih.govacs.org A notable example is flumazenil, which acts as a benzodiazepine antagonist. The synthesis of the imidazo[1,5-a] nih.govnih.govbenzodiazepine system has been a focus of process improvement to enhance yields and efficiency. nih.gov
One-pot annulation processes have been developed for the construction of the imidazo (B10784944) ring onto a benzodiazepine precursor. nih.gov A general procedure involves the reaction of an amidobenzodiazepine with diethylchlorophosphate and ethyl isocyanoacetate in the presence of a base like potassium t-butoxide. nih.gov This method avoids the isolation of unstable intermediates and is amenable to scale-up. nih.gov The synthesis of specific imidazobenzodiazepines, such as Midazolam, can also be achieved through a decarboxylation reaction of a suitable intermediate. google.com
Pyrrolodiazepinones
Pyrrolodiazepinones, featuring a fused pyrrole (B145914) ring, represent another important class of diazepine derivatives. Various synthetic strategies have been developed to access these scaffolds. A one-pot, four-component coupling reaction has been utilized to generate a 6H-furo[3,2-f]pyrrolo[1,2-d] nih.govnih.govdiazepine system, demonstrating the power of domino sequences in building molecular complexity. researchgate.net
Other approaches include the sequential amide coupling and intramolecular aza-Michael addition of 1H-indole/pyrrole-2-carboxylic acids with allylamines to form indole/pyrrole-fused 1,4-diazepanone scaffolds. researchgate.net A simple one-pot method for the synthesis of isomeric pyrrolo[1,2-x] nih.govnih.govdiazepinones involves the condensation of N-Boc amino acids with biomass-derived furans containing aminoalkyl groups, followed by deprotection and cyclization. researchgate.net The synthesis of 6-phenyl-4H-pyrrolo[1,2-a] nih.govnih.govbenzodiazepines has also been reported, with structure-activity relationship studies indicating that substitutions on both the pyrrole and phenyl rings significantly influence their central nervous system activity. nih.gov
Pyrimidodiazepines
Pyrimidodiazepines, which contain a fused pyrimidine (B1678525) ring, have been investigated for various biological activities, including anticancer properties. nih.govmdpi.comnih.govrsc.org A common synthetic route involves the cyclocondensation reaction of a suitably functionalized pyrimidine derivative with a biselectrophilic partner. For example, a series of quinazoline-based pyrimidodiazepines were synthesized through the reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine. nih.govrsc.org This reaction proceeds regioselectively, with the more nucleophilic 5-amino group of the tetraaminopyrimidine initiating the cyclization. nih.gov
Another approach to pyrimido[4,5-e] nih.govnih.govdiazepines utilizes 6-aminopyrimidine-5-carbaldehydes as key precursors. researchgate.net This methodology involves a four-step process starting from 6-aminopyrimidines, including formylation, condensation with amines, and a final acylation/cyclization sequence. researchgate.net
Synthesis and Characterization of Specific Substituted Diazepine Derivatives
The exploration of chemical space around the diazepine core heavily relies on the introduction of various substituents, such as methoxy (B1213986) and methyl groups. These substitutions can significantly influence the physicochemical properties and biological activity of the resulting derivatives.
The synthesis of substituted diazepines often involves the use of appropriately substituted starting materials. For instance, in the synthesis of benzodiazepines, substituted o-phenylenediamines or substituted ketones can be used to introduce desired functional groups into the final molecule. nih.gov Similarly, for fused-ring systems, the substituents can be present on the precursor heterocyclic ring before the diazepine ring is formed.
The characterization of these substituted derivatives is crucial to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis are routinely employed. nih.govjocpr.com
The introduction of methoxy and methyl groups can impact the lipophilicity, electronic distribution, and steric profile of the molecule, thereby modulating its interaction with biological targets. The systematic variation of these substituents is a key strategy in medicinal chemistry to optimize the activity and pharmacokinetic properties of lead compounds.
Stereoselective Synthesis of Chiral Diazepine Derivatives
The development of stereoselective methods to synthesize chiral 1,4-diazepine derivatives is crucial for accessing compounds with specific biological activities. nih.gov Researchers have explored various strategies, including metal-catalyzed reactions and organocatalysis, to control the stereochemistry of the diazepine core.
One prominent approach involves the use of transition metal catalysis. For instance, rhodium-catalyzed asymmetric hydroamination has been successfully employed to synthesize chiral 3-vinyl-1,4-benzodiazepines. nih.gov This method results in good to excellent yields and high enantioselectivities. nih.gov The process involves the intramolecular hydrofunctionalization of internal alkynes and allenes, leading to the formation of the chiral diazepine ring. nih.gov
Another innovative method involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid, specifically a SPINOL-derived chiral phosphoric acid. acs.org This metal-free approach provides access to chiral 1,4-benzoxazepines, which are structurally related to 1,4-diazepines, in high yields and with significant enantioselectivity. acs.org
Furthermore, the synthesis of novel chiral organocatalysts incorporating a diazepine framework, such as α-tetrazole-substituted 1,1'-binaphthylazepines, highlights the ongoing efforts to create and utilize chiral diazepine-related structures for asymmetric synthesis. nih.gov While not a direct synthesis of a chiral diazepine product, the stereoselective creation of a chiral center on a binaphthylazepine backbone demonstrates advanced techniques applicable to this class of compounds. nih.gov
The synthesis of functionalized 1,4-benzodiazepine derivatives has also been achieved through intramolecular C–N bond coupling followed by the ring-opening of azetidines. nih.gov Although this particular method was not reported with a focus on stereoselectivity, it presents a versatile pathway for creating diverse diazepine structures that could potentially be adapted for asymmetric synthesis. nih.gov
Advanced Applications in Chemical Research
Utilization of Diazepine (B8756704) Scaffolds in Synthetic Method Development
The synthesis of the diazepine ring system itself has been a subject of extensive research, leading to the development of novel synthetic methodologies. Various strategies have been employed, including intramolecular C-N bond coupling and ring-opening reactions of azetidines to construct the 1,4-diazepine core. For instance, the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been shown to produce azetidine-fused 1,4-benzodiazepine (B1214927) derivatives. These fused systems can then undergo further transformations to yield functionalized 1,4-benzodiazepines.
Furthermore, multicomponent reactions have been utilized for the efficient synthesis of diazepine derivatives. Catalyst-free, one-pot, three- and four-component reactions involving isocyanides have been reported for the synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines. These methods often involve Michael addition followed by intramolecular cyclization to form the fused diazepine scaffolds. The development of stereoselective routes to chiral diazepines is also an active area of research, often employing chiral catalysts or starting materials to control the stereochemistry of the final product. Should 5-Methoxy-6-methyl-6H-1,4-diazepine become a synthetic target, these established methods could be adapted for its preparation.
Diazepines as Molecular Probes and Tools in Chemical Biology
While the therapeutic effects of many diazepines are well-known, their utility as molecular probes in chemical biology is an area of growing interest. Diazepine derivatives can be functionalized with reporter groups such as fluorophores or biotin to serve as tools for studying biological processes. For example, a fluorescently labeled diazepine could be used to visualize the localization of its target protein within a cell or to quantify binding interactions.
The diazepine scaffold can also be incorporated into photoaffinity probes. These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with a nearby biological target. This allows for the identification of the binding partners of the diazepine derivative and can provide valuable insights into its mechanism of action. Although no such applications have been reported for this compound, its core structure provides a template for the design of such chemical biology tools.
Exploration of Diazepine Derivatives in Materials Science and Supramolecular Chemistry
The rigid, yet flexible, nature of the diazepine ring makes it an interesting building block for materials science and supramolecular chemistry. The ability to introduce various functional groups onto the diazepine core allows for the tuning of its electronic and steric properties, which can influence its self-assembly behavior.
Diazepine derivatives have the potential to form well-defined supramolecular structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. These structures could find applications in areas such as molecular recognition, sensing, and the development of novel porous materials. While the exploration of this compound in this context is yet to be undertaken, the broader class of diazepines presents opportunities for the design of new functional materials.
Development of Novel Chemical Reagents and Catalysts Incorporating Diazepine Structures
The diazepine scaffold can also be incorporated into the design of novel chemical reagents and catalysts. The two nitrogen atoms within the diazepine ring can act as coordination sites for metal ions, leading to the formation of metal-diazepine complexes. These complexes can exhibit catalytic activity in a variety of organic transformations.
For instance, chiral diazepine ligands have been used to develop asymmetric catalysts for reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. The conformational properties of the diazepine ring can influence the stereochemical outcome of these reactions. The development of diazepine-based organocatalysts is another promising area of research. While no specific reagents or catalysts based on this compound have been reported, its structure provides a foundation for the future design of such molecules.
Q & A
Q. How does the substitution pattern (methoxy/methyl) influence the electronic properties of the diazepine ring?
- Methodological Answer:
- Electron-Donating Effects : Methoxy groups increase electron density on the ring, altering reactivity in electrophilic substitutions.
- Steric Effects : Methyl groups may hinder access to the nitrogen lone pairs, reducing coordination ability with metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
